molecular formula C14H20NO2+ B1261061 Methylphenidate(1+)

Methylphenidate(1+)

Cat. No.: B1261061
M. Wt: 234.31 g/mol
InChI Key: DUGOZIWVEXMGBE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Methylphenidate(1+) is a cationic species of the classical stimulant methylphenidate, a compound widely utilized in neuroscience and pharmacology research. Its primary research value lies in its well-characterized mechanism as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). Methylphenidate exerts its effects by binding to and blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), increasing the concentration of these key neurotransmitters in the synaptic cleft . This action, distinct from amphetamines which also promote monoamine release, primarily increases the firing rate of neurons and is invaluable for studying catecholamine transport dynamics . In research settings, methylphenidate is used to model and investigate the neurochemical underpinnings of attention, focus, and executive function. Recent neuroimaging studies in humans have shown that methylphenidate promotes a frontoparietal-dominant brain state, which is linked to improved performance on cognitive tasks, an effect correlated with baseline striatal dopamine D1 receptor availability . This makes the Methylphenidate(1+) cation a critical tool for probing the relationship between dopamine signaling, dynamic brain network states, and cognitive performance. Research applications also extend to the study of sleep-wake cycles, given its clinical use in narcolepsy, and to the investigation of neuroprotection in models of Parkinson's disease, where its action on the vesicular monoamine transporter 2 (VMAT2) may reduce cytotoxic reactive oxygen species . This product is provided as a high-purity chemical entity strictly for laboratory research purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All necessary regulatory and safety protocols for handling controlled substance analogs must be observed.

Properties

Molecular Formula

C14H20NO2+

Molecular Weight

234.31 g/mol

IUPAC Name

methyl 2-phenyl-2-piperidin-1-ium-2-ylacetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/p+1

InChI Key

DUGOZIWVEXMGBE-UHFFFAOYSA-O

Canonical SMILES

COC(=O)C(C1CCCC[NH2+]1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

FDA-Approved Uses

Attention Deficit Hyperactivity Disorder (ADHD)
Methylphenidate is FDA-approved for treating ADHD in children aged six years and older, as well as in adults. It is effective in improving attention span, impulse control, and overall behavioral regulation in individuals diagnosed with this condition .

Narcolepsy
In adults, methylphenidate serves as a second-line treatment for narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness. It enhances wakefulness and performance in affected individuals .

Off-Label Uses

Methylphenidate has several off-label applications, including:

  • Chronic Pain Management : Recent case studies have indicated that methylphenidate may help manage chronic pain in patients with ADHD, particularly when standard pain management strategies fail .
  • Treatment-Resistant Depression : It has shown potential effectiveness in improving depressive symptoms among older adults and patients with terminal illnesses .
  • Cognitive Enhancement : Methylphenidate is sometimes used to enhance cognitive performance in healthy individuals, although this raises concerns about potential abuse .

Table 1: Summary of Clinical Studies on Methylphenidate

Study TypePopulation SizeKey Findings
Comparative Cohort Studies968 (exposed)Increased risk of serious adverse events (RR 1.36) compared to controls .
Patient-Control Studies53,192Positive outcomes in ADHD symptom management; critical risk of bias noted .
Case Report1 (chronic pain)Methylphenidate improved chronic pain symptoms significantly .

Neurobiological Effects

Research indicates that methylphenidate affects brain structure and function positively in individuals with ADHD. MRI studies have shown that long-term treatment can lead to decreased abnormalities in brain areas associated with attention and impulse control . Furthermore, animal studies suggest that methylphenidate induces changes in neuronal structures related to synaptic communication, which may contribute to its therapeutic effects .

Safety and Adverse Effects

While methylphenidate is generally well-tolerated, it is associated with certain risks:

  • Cardiovascular Events : Studies have shown a correlation between methylphenidate use and increased incidence of arrhythmias and other cardiovascular issues among children .
  • Psychiatric Effects : There is some evidence linking methylphenidate to an increased risk of psychotic disorders in susceptible individuals .

Chemical Reactions Analysis

Table 1: Synthetic Routes to Methylphenidate Hydrochloride

Method Conditions Yield Purity (Threo:Erythro) Source
Acid-catalyzed esterificationHCl in methanol, 40°C for 20–50 hrs; trimethyl orthoformate as water scavenger99% conv.>99.9% threo
Reduction of acetamide precursorPd/C, H₂ (12–15 kg/cm²), acetic acid, 45–50°C~26%95% threo
Asymmetric synthesisd- or l-pipecolic acid with chiral resolution>96% eeEnantiomer-specific
  • Mechanism : The esterification of ritalinic acid involves nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon. HCl acts as a catalyst, and trimethyl orthoformate sequesters water to shift equilibrium toward product formation .

  • Chiral Synthesis : Asymmetric synthesis using d-pipecolic acid yields (2R,2'R)- and (2S,2'R)-MPH with >99% optical purity, while l-pipecolic acid produces (2S,2'S)- and (2R,2'S)-enantiomers .

Metabolic Reactions

MPH is metabolized primarily via enzymatic hydrolysis to ritalinic acid, an inactive metabolite:

Table 2: Metabolic Pathways of Methylphenidate(1+)

Enzyme Reaction Stereoselectivity Outcome Source
CES1De-esterification to ritalinic acidPreferential hydrolysis of l-MPHPlasma enrichment of active d-MPH
Non-CES1Transesterification with glycerinNon-stereoselectiveForms methylphenidate-glycerin isomers
  • CES1-Catalyzed Hydrolysis : Carboxylesterase 1 (CES1) selectively cleaves the l-enantiomer, leaving d-MPH (dexmethylphenidate) as the pharmacologically active form .

  • Transesterification : In formulations containing glycerin, MPH undergoes transesterification to form two isomeric glycerides (~0.6% after 18 months at 25°C/60% RH) .

Drug-Excipient Interactions

MPH reacts with excipients under storage conditions, leading to degradation:

Table 3: Stability and Degradation Products

Condition Reaction Products Identified Impurity Level Source
40°C/75% RH (3 months)Transesterification with glycerinMethylphenidate-glycerin isomers~0.6%
Acidic hydrolysis (1N HCl)Ester cleavageRitalinic acid>90% degradation
Basic hydrolysis (1N NaOH)Racemization and hydrolysisErythro-MPH and ritalinic acidPartial
  • Forced Degradation : Acidic conditions rapidly hydrolyze MPH to ritalinic acid, while basic conditions induce racemization .

Receptor Binding and Pharmacodynamics

While not direct chemical reactions, MPH interacts with neurotransmitter systems:

Table 4: Neurotransmitter Transporter Affinity

Target Kᵢ (nM) IC₅₀ (nM) Selectivity (d-MPH vs l-MPH) Source
Dopamine Transporter161 (d-MPH)23 (d-MPH)14-fold higher affinity for d-MPH
Norepinephrine Transporter206 (d-MPH)39 (d-MPH)5-fold higher affinity for d-MPH
σ1 Receptor3,400 (d-MPH)6,800 (d-MPH)Agonist activity
  • σ1 Receptor Modulation : MPH enhances NMDA receptor responses via σ1 receptor activation, mediated by intracellular Ca²⁺-dependent PLC/PKC signaling .

Stability and Formulation Challenges

  • Hydrolysis in Solution : Aqueous formulations of MPH are prone to hydrolysis, necessitating pH adjustment (optimal pH 3–5) and avoidance of glycerin .

  • Thermal Decomposition : At >60°C, HCl in methanol decomposes to methyl chloride and water, reducing esterification efficiency .

Comparison with Similar Compounds

Pharmacogenomic and Environmental Considerations

  • CES1 Genotypes: Genetic polymorphisms in CES1 influence MPH metabolism, altering plasma concentrations and efficacy .
  • Environmental Stability: MPH degrades to ritalinic acid in aquatic environments, with faster degradation at 20°C than 10°C.

Preparation Methods

Hydrogenation of Pyridine Derivatives

Hydrogenation remains a cornerstone for converting pyridine-based intermediates to piperidine structures.

Key Steps and Conditions

  • Intermediate Preparation : α-Phenyl-α-pyridyl-2-acetic acid derivatives undergo catalytic hydrogenation.
  • Catalyst Selection : Palladium on carbon (5–15% Pd) is standard, with solvent choices including methanol or acetic acid.
  • Reaction Parameters :
    • Temperature : 35–70°C (optimal: 45–50°C).
    • Pressure : 5–15 kg/cm² (typically 12–15 kg/cm²).
    • Duration : 15–18 hours.
Table 1: Hydrogenation Parameters and Yields
Intermediate Catalyst Solvent Temperature Pressure Yield Purity
α-Phenyl-α-pyridyl-2-acetic acid 5% Pd/C Methanol 45–50°C 12–15 kg/cm² 92.95% >99% threo
α-Phenyl-α-pyridyl-2-methyl acetate 5% Pd/C Methanol 45–50°C 12–15 kg/cm² 89.88% High threo

Outcome : Threo-2-phenyl-2-(piperidin-2-yl)acetamide is isolated via filtration and basification.

Esterification and One-Pot Processes

Esterification of ritalinic acid (threo-2-phenyl-2-(piperidin-2-yl)acetic acid) with methanol produces methylphenidate.

One-Pot Synthesis

A streamlined approach combines esterification and salt formation:

  • Substrate : Threo-2-phenyl-2-(piperidin-2-yl)acetamide (threo NLT 85%).
  • Catalyst : Alcoholic HCl (e.g., 18–20% HCl in isopropanol).
  • Reaction :
    • Methanol Addition : Reflux at 25–30°C for 25–30 hours.
    • pH Adjustment : Neutralization to pH 6–8 with NaOH.
Table 2: Esterification Efficiency
Starting Material Catalyst Solvent Time Yield Purity
Threo-2-phenyl-2-(piperidin-2-yl)acetamide 18–20% HCl (isopropanol) Methanol 25–30 hours 78% >99%

Advantages : Avoids multiple solvent changes, reduces equipment complexity.

Radiolabeled Synthesis for PET Imaging

For positron emission tomography (PET), d-threo-[¹¹C]methylphenidate is synthesized via:

  • Precursor : Unprotected d-threo-ritalinic acid (zwitter-ionic form).
  • Radiolabeling : [¹¹C]Methyl triflate in DMF/buffer (pH 7.4) at room temperature.
  • Purification : HPLC isolation yields >99% radiochemical purity.
Table 3: Radiosynthesis Metrics
Parameter Value
Reaction Time 5 minutes
Radiochemical Yield 3% (uncorrected)
Specific Activity 1.4 Ci/μmol
Enantiomeric Purity >98%

Innovation : Eliminates protective groups, enabling rapid synthesis (<30 minutes post-radiolabeling).

Enantiomeric Synthesis

Enantioselective methods prioritize the pharmacologically active d-threo form.

Rhodium-Catalyzed Asymmetric Hydrogenation

  • Substrate : α-Phenyl-α-pyridyl-2-acetamide.
  • Catalyst : Rhodium complexes (e.g., DuPHOS ligands).
  • Outcome : >99% d-threo enantiomer.

Diastereomeric Crystallization

  • Intermediate : Racemic threo-2-phenyl-2-(piperidin-2-yl)acetamide.
  • Resolution : Crystallization with chiral acids (e.g., tartaric acid) yields d-threo.

Deuterium-Labeled Derivatives

Deuterated methylphenidate (for mass spectrometry standards) is synthesized via:

  • Precursor : α-Phenyl-α-pyridyl-2-acetic acid.
  • Deuteration : Catalytic hydrogenation with D₂ gas.
  • Purity : <0.05% non-deuterated piperidine.

Purification and Stability

Salt Formation

  • Base to HCl Salt : Methylphenidate base + HCl (isopropanol).
  • Yield : ~78% with 224–226°C melting point.

Stability of Extemporaneous Solutions

  • Formulation : 5 mg/mL methylphenidate HCl in sterile water.
  • Storage : 2–8°C for 1 year, retaining >95% potency.
Table 4: Stability Metrics
Parameter Value (1 Year)
Potency 96.76–102.04%
pH 3.43–3.67
Sterility Maintained

Industrial vs. Research-Scale Methods

Aspect Industrial Priority Research Focus
Catalyst Pd/C (cost-effective) Rhodium complexes (enantiopurity)
Reaction Time 15–30 hours 5 minutes (radiosynthesis)
Yield 78–93% 3–24 mCi (radiolabel)

Q & A

Q. How should experimental designs be structured to assess methylphenidate’s cognitive-enhancing effects while ensuring reproducibility?

Methodological Answer:

  • Randomized Controlled Trials (RCTs): Use double-blind, placebo-controlled designs with standardized dosing protocols. Include pre-registered hypotheses and power analysis to determine sample size .
  • Reproducibility: Document experimental conditions (e.g., time of administration, fasting state) in detail, adhering to guidelines that prioritize transparency in synthesis and characterization of methylphenidate derivatives .
  • Data Reporting: Limit primary manuscript data to critical compounds (≤5), with extended datasets in supplementary materials to avoid redundancy .

Q. What are best practices for collecting epidemiological data on methylphenidate misuse in student populations?

Methodological Answer:

  • Web-Based Surveys: Collaborate with IT specialists to ensure secure, anonymous platforms. Use stratified sampling to target subgroups (e.g., graduate vs. undergraduate students) .
  • Mitigating Bias: Combine closed-ended questions (e.g., frequency of use) with open-ended prompts to capture unexpected behaviors. Address low response rates via incentives and multi-channel recruitment .
  • Ethical Compliance: Obtain institutional review board (IRB) approval and emphasize data anonymization in consent forms .

Q. How can researchers ensure accurate characterization of novel methylphenidate derivatives in pharmacological studies?

Methodological Answer:

  • Spectral Analysis: Provide NMR, HPLC, and mass spectrometry data for all new compounds. Cross-reference with known analogs using IUPAC nomenclature .
  • Purity Standards: Include elemental analysis and chromatographic purity (>95%) for synthesized compounds. For known derivatives, cite prior literature confirming identity .
  • Pharmacological Parameters: Report IC₅₀/EC₅₀ values with positive/negative controls and statistical validation (e.g., p-values) .

Q. What strategies effectively integrate existing literature into methylphenidate-focused grant proposals?

Methodological Answer:

  • Literature Synthesis: Use citation managers to map key themes (e.g., neurochemical mechanisms, adverse effects). Prioritize peer-reviewed studies published in the last decade .
  • Gap Identification: Highlight unresolved questions (e.g., long-term neuroplasticity effects) using systematic reviews and meta-analyses .
  • Experimental Justification: Link proposed experiments to prior findings, ensuring each aim addresses a specific hypothesis .

Advanced Research Questions

Q. How can contradictory data on methylphenidate’s efficacy in diverse populations be systematically analyzed?

Methodological Answer:

  • Meta-Regression: Pool data from RCTs to identify moderators (e.g., age, comorbidities) using tools like Cochrane Review Manager. Adjust for publication bias via funnel plots .
  • Subgroup Analysis: Stratify populations by genetic markers (e.g., dopamine receptor polymorphisms) to explain variability in cognitive outcomes .
  • Mechanistic Studies: Combine behavioral assays with PET/MRI to correlate pharmacokinetic profiles with neural activity patterns .

Q. What methodological challenges arise in longitudinal studies evaluating methylphenidate’s neurodevelopmental impacts?

Methodological Answer:

  • Attrition Mitigation: Implement staggered follow-ups and financial incentives. Use mixed-effects models to handle missing data .
  • Safety Monitoring: Track adverse events (e.g., weight loss, cardiovascular changes) via structured questionnaires and biometric screenings .
  • Confounding Variables: Control for co-medications and lifestyle factors using propensity score matching .

Q. How can neuroimaging protocols be optimized to study methylphenidate’s acute vs. chronic neural effects?

Methodological Answer:

  • Task-Based fMRI: Design cognitive tasks (e.g., Go/No-Go) to isolate dopamine-dependent pathways. Standardize scan timing relative to drug administration .
  • Multimodal Integration: Combine fMRI with EEG to capture temporal dynamics of neurotransmitter release .
  • Data Reproducibility: Share raw imaging data in public repositories (e.g., OpenNeuro) with detailed preprocessing pipelines .

Q. What ethical and methodological considerations are critical for trials investigating off-label methylphenidate use?

Methodological Answer:

  • Risk-Benefit Analysis: Justify off-label use (e.g., apathy in Alzheimer’s) through preclinical evidence and pilot studies .
  • Informed Consent: Disclose potential misuse risks and monitoring protocols. Use third-party data safety committees for interim analyses .
  • Regulatory Compliance: Adhere to FDA/EMA guidelines for exploratory investigational new drug (IND) applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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